N-butylbenzimidazole
Description
Structure
3D Structure
Properties
IUPAC Name |
1-butylbenzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2/c1-2-3-8-13-9-12-10-6-4-5-7-11(10)13/h4-7,9H,2-3,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHPPDRZENGVOOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=NC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70328460 | |
| Record name | N-butylbenzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70328460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4886-30-0 | |
| Record name | 1-Butyl-1H-benzimidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4886-30-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-butylbenzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70328460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Butylbenzimidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Synthetic Methodologies and Chemical Transformations of N Butylbenzimidazole
Established Synthetic Pathways for N-Butylbenzimidazole
Traditional methods for the synthesis of the this compound core rely on two primary strategies: the construction of the benzimidazole (B57391) ring system followed by N-alkylation, or the direct condensation involving a butyl-substituted precursor.
Condensation Reactions with 1,2-Phenylenediamine and Aldehydes/Carboxylic Acids
A foundational method for constructing the benzimidazole skeleton involves the condensation of ortho-phenylenediamine (1,2-phenylenediamine) with a four-carbon electrophile, such as butyraldehyde (B50154) or butyric acid. rsc.orgdoi.org The reaction with a carboxylic acid, often referred to as the Phillips-Ladenburg reaction, typically requires heating the reactants, sometimes in the presence of a mineral acid like hydrochloric acid, to facilitate the cyclization and dehydration. growingscience.comresearchgate.net The reaction proceeds through the initial formation of an amide, followed by an intramolecular nucleophilic attack of the second amino group and subsequent aromatization to yield 2-propylbenzimidazole. This intermediate would then require a separate N-alkylation step to introduce the butyl group at the nitrogen atom.
Alternatively, the condensation of 1,2-phenylenediamine with an aldehyde, known as the Weidenhagen reaction, can also be employed. growingscience.com This reaction often occurs in the presence of an oxidizing agent. Using butyraldehyde in this reaction would lead to the formation of 2-propyl-1H-benzimidazole, which would then be subjected to N-butylation. A one-pot synthesis of 2-substituted benzimidazoles has been achieved by reacting o-phenylenediamine (B120857) with various aldehydes in the presence of an ammonium (B1175870) chloride catalyst at elevated temperatures. researchgate.net
A study by Kadhim and Kazim explored the synthesis of various benzimidazole derivatives using ρ-toluenesulfonic acid (p-TsOH) as a catalyst. rsc.orgdoi.org Their work involved reacting o-phenylenediamine with different aldehydes and carboxylic acids, demonstrating the versatility of this catalytic approach. For instance, the reaction of o-phenylenediamine with butanoic acid in the presence of p-TsOH yielded 2-propyl-1H-benzimidazole. rsc.orgdoi.org
| Reactants | Catalyst/Conditions | Product | Reference |
| o-Phenylenediamine, Butyraldehyde/Butyric Acid | Acidic conditions, heat | 2-Propyl-1H-benzimidazole | rsc.orggrowingscience.comresearchgate.net |
| o-Phenylenediamine, Carbonyl compounds | Ammonium chloride | 2-Substituted benzimidazoles | researchgate.net |
| o-Phenylenediamine, Butanoic Acid | p-TsOH, reflux | 2-Propyl-1H-benzimidazole | rsc.orgdoi.org |
N-Alkylation Strategies Utilizing Alkyl Halides
The most direct and widely used method to synthesize this compound is the N-alkylation of the parent benzimidazole ring with a butyl halide, such as butyl bromide or butyl iodide. researchgate.net This reaction is typically carried out in the presence of a base to deprotonate the N-H of the imidazole (B134444) ring, thereby generating the benzimidazolide (B1237168) anion, which then acts as a nucleophile. Common bases used for this purpose include potassium carbonate and sodium hydroxide (B78521). researchgate.nettandfonline.com
The efficiency of this N-alkylation can be significantly enhanced by the use of phase-transfer catalysts (PTC). acs.orgorganic-chemistry.orgmdpi.combeilstein-journals.org PTCs, such as tetrabutylammonium (B224687) bromide (TBAB) or tetrabutylammonium hydrogen sulfate (B86663), facilitate the transfer of the benzimidazolide anion from the solid or aqueous phase to the organic phase where the alkyl halide is present, thus accelerating the reaction rate under milder conditions. acs.orgacs.org For instance, N-alkylation of benzimidazole with n-butyl bromide has been successfully carried out in the presence of K2CO3 and TBAB in dimethylformamide (DMF). Another approach involves using aqueous sodium hydroxide with a PTC, which offers a simple and environmentally friendlier protocol. researchgate.netacs.org Research has shown that for less reactive alkyl halides like butyl bromide, the reaction may require heating to around 60°C to achieve a clean and efficient transformation to the N-1 alkylated product. researchgate.net
A Chinese patent describes a method for the alkylation of benzimidazole compounds using an alkyl halide as both the reactant and the solvent, in the presence of a quaternary ammonium salt catalyst and a base like sodium hydroxide powder, with heating. nih.gov This method highlights an industrially relevant approach to N-alkylation.
| Benzimidazole Substrate | Alkylating Agent | Catalyst/Base | Conditions | Product | Reference |
| Benzimidazole | n-Butyl bromide | K2CO3 / TBAB | DMF | This compound | |
| Benzimidazole | Butyl bromide | aq. NaOH / PTC | 60°C | This compound | researchgate.net |
| Benzimidazole | n-Butyl bromide | Quaternary ammonium salt / NaOH | 80-90°C | This compound | nih.gov |
| 2-Substituted benzimidazoles | C3–C10 alkyl bromides | Tetrabutylammonium hydrogen sulfate / aq. KOH | N/A | N-Alkyl-2-substituted benzimidazoles | acs.org |
Novel and Green Synthesis Approaches for Benzimidazole Derivatives Relevant to this compound
In line with the growing emphasis on sustainable chemistry, recent research has focused on developing greener synthetic routes to benzimidazole derivatives, including this compound. These methods aim to reduce reaction times, energy consumption, and the use of hazardous solvents.
Solvent-Free and Microwave-Assisted Synthetic Protocols
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. cardiff.ac.uk Recent advancements have specifically demonstrated the use of microwave irradiation to enhance the synthesis of this compound derivatives, leading to higher yields and significantly reduced reaction times due to efficient and uniform heating. mdpi.comcardiff.ac.uk One study reports the one-pot, microwave-assisted synthesis of this compound derivatives by alkylating benzimidazole with 1-bromobutane (B133212) over alkali-metal doped carbons in the absence of any solvent, achieving high yields in very short reaction times.
Solvent-free, or solid-phase, synthesis by simply grinding the reactants together at room temperature represents another green chemistry approach. tandfonline.com This technique has been successfully applied to the N-alkylation of various benzimidazole derivatives. acs.orgorganic-chemistry.org For example, N-alkyl-2-chlorobenzimidazoles have been synthesized by physically grinding 2-chlorobenzimidazole (B1347102) with an alkylating agent and potassium carbonate at room temperature. acs.org This solvent-free approach minimizes waste and simplifies product isolation.
| Synthetic Approach | Reactants | Conditions | Key Advantages | Reference |
| Microwave-Assisted | Benzimidazole, 1-Bromobutane | Alkali-metal doped carbon, solvent-free | High yield, very short reaction time | mdpi.com |
| Solvent-Free Grinding | 2-Chlorobenzimidazole, Alkylating agent | K2CO3, room temperature | Environmentally friendly, simple workup | acs.org |
| Microwave-Assisted | 2-Mercaptobenzimidazole derivatives, Thiourea | 130°C, 2 min | Rapid, efficient |
Catalytic Approaches in this compound Synthesis
The use of catalysts is central to modern organic synthesis, offering pathways with higher efficiency, selectivity, and sustainability.
Lewis acid catalysis plays a significant role in the synthesis of the benzimidazole core, typically by activating a carbonyl group towards nucleophilic attack. While many studies focus on the condensation step to form 2-substituted benzimidazoles using Lewis acids like ZrCl4, SnCl4, and TiCl4, their direct role in the N-alkylation step to form this compound is less commonly reported but mechanistically plausible. organic-chemistry.org Lewis acids can potentially coordinate to the nitrogen atom of the benzimidazole or the halogen of the alkyl halide, facilitating the C-N bond formation.
Research on other heterocyclic systems has demonstrated the utility of Lewis acids in N-alkylation. For instance, TaCl5-silica gel has been used as a Lewis acid catalyst for the preparation of imides from anhydrides under microwave irradiation. nih.gov Tin(II) triflate has been shown to be an efficient catalyst for the N-alkylation of secondary anilines with alcohols. mdpi.com Furthermore, iron(II) bromide has been found to catalyze a Lewis acid mechanism for benzimidazole formation from aryl azides.
Interestingly, an this compound-2-phenylboronic acid hydroxide complex has itself been reported as an excellent catalyst for promoting aldol (B89426) reactions in water. This indicates that the this compound moiety can effectively interact with and stabilize a Lewis acidic boron center, suggesting the feasibility of Lewis acid involvement in its own synthesis. The formation of a Lewis acid-base adduct between a borane (B79455) catalyst and a nitrogen heterocycle like indole (B1671886) has been proposed to protect the nitrogen from N-alkylation, directing the reaction towards C-alkylation instead. This highlights the complex and sometimes counterintuitive role Lewis acids can play in the functionalization of nitrogen heterocycles.
While direct, high-yielding Lewis acid-catalyzed N-butylation of benzimidazole remains an area for further exploration, the existing literature on related transformations strongly supports the potential of this approach to offer a mild and effective synthetic route.
Application of Nanoporous Materials and Zeolites as Catalysts
Nanoporous materials, such as zeolites, have emerged as highly effective catalysts in organic synthesis due to their ordered pore structures, high surface areas, and tunable properties. nih.gov These materials can act as hosts for nano-sized catalysts, enhancing metal dispersion and preventing deactivation, which is crucial for catalyst longevity and efficiency. nih.gov Zeolites, in particular, are crystalline aluminosilicates that serve as solid acid catalysts, facilitating various organic transformations by breaking down long carbon chains and promoting the formation of new bonds. mdpi.com
In the context of N-alkylbenzimidazole synthesis, zeolites have been investigated as catalysts to promote greener and more efficient reaction pathways. researchgate.netscispace.com For instance, studies have explored the use of Nb-based zeolites in oxidation reactions. mdpi.com The catalytic activity of these materials is influenced by the nature of the zeolite, its acid-base properties, and the specific metal species incorporated. mdpi.com The synthesis of zeolites themselves can be tailored from various natural precursors, such as pozzolan or pumice, through methods like alkaline fusion followed by hydrothermal reactions, yielding catalysts with high surface areas comparable to commercial variants like ZSM-5. mdpi.com
| Catalyst Type | Precursor/Method | Key Characteristics | Application Relevance | Reference |
|---|---|---|---|---|
| Nb-Zeolite | Two-Step Post-Synthesis | Contains various acid and basic sites depending on zeolite nature (e.g., BEA, ZSM-5). | Catalytic oxidation reactions. | mdpi.com |
| Zeolite (ZSM-5 type) | Alkaline fusion/hydrothermal reaction of Pozzolan | High BET surface area (up to 451.3 m²/g). | General catalytic applications, including pyrolysis and potential for N-alkylation. | mdpi.com |
| Nanoporous Supports (e.g., Al₂O₃, SiO₂) | Various | High specific surface area, ordered pores, prevents metal sintering. | Hosts for metal nanoparticles used in various catalytic syntheses. | nih.gov |
Metal-Organic Frameworks (MOFs) in Catalysis
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked by organic ligands. researchgate.netnih.gov Their defining features include exceptionally high porosity, large surface areas, and tunable functionality, which make them promising candidates for heterogeneous catalysis. researchgate.netlums.edu.pk MOFs can be engineered for specific catalytic applications through pre-synthetic or post-synthetic modifications of their metal nodes and organic linkers. lums.edu.pk Various synthetic methods, including solvothermal, microwave-assisted, and mechanochemical processes, are used to create MOFs with desired properties. researchgate.netchemmethod.com
The application of MOFs as catalysts in the synthesis of this compound and its derivatives has been noted as a modern and efficient approach. researchgate.net MOFs can act as Lewis acid catalysts, facilitating condensation reactions, coupling reactions, and oxidations. researchgate.net The porous structure of MOFs allows for the diffusion of reactants to catalytically active sites, a key factor influencing both the rate and selectivity of the reaction. nih.govchemrxiv.org By modifying the framework, for example by incorporating basic functionalities like -NH2 groups into the organic linker, MOFs can be converted into highly efficient and multifunctional catalysts for a range of organic transformations. lums.edu.pk
Functionalization and Derivatization Strategies for this compound
The this compound core is a versatile platform for creating a diverse range of derivatives through various functionalization strategies. smolecule.com Key among these methods are regioselective lithiation followed by electrophilic quenching, which allows for precise modification of specific ring positions, and substitution reactions on the benzimidazole ring system. These transformations leverage the inherent electronic properties of the benzimidazole nucleus to introduce new functional groups.
Regioselective Lithiation and Electrophilic Quenching of this compound
Regioselective lithiation is a powerful tool for the functionalization of aromatic and heteroaromatic compounds. The process involves the deprotonation of a specific C-H bond by a strong organolithium base, such as n-butyllithium (n-BuLi), to form an organolithium intermediate. This intermediate can then be "quenched" by reacting it with a suitable electrophile, resulting in the formation of a new carbon-carbon or carbon-heteroatom bond at a predetermined position.
Research has demonstrated that 2-substituted-N-n-butylbenzimidazoles, such as those bearing a ferrocenyl or phenyl group at the 2-position, can undergo directed lithiation with high regiocontrol. nih.govacs.orgworktribe.com The lithiation occurs at the ortho-position of the 2-phenyl group or on the ferrocenyl moiety. Subsequent reaction with various electrophiles yields disubstituted benzimidazole derivatives. acs.org This methodology shows that even with a simple n-butyl group on the nitrogen, directed lithiation can be achieved effectively. nih.govacs.org
| Starting Material | Reagents | Key Outcome | Reference |
|---|---|---|---|
| 2-Phenyl-N-n-butylbenzimidazole | 1. n-BuLi/TMEDA 2. Electrophile (e.g., Me₃SiCl, I₂) | Highly regioselective lithiation at the ortho-position of the phenyl group. | nih.govacs.org |
| 2-Ferrocenyl-N-n-butylbenzimidazole | 1. n-BuLi/TMEDA 2. Electrophile | Directed lithiation on the ferrocenyl group with high regiocontrol. | nih.govacs.orgworktribe.com |
Influence of Benzimidazole Nitrogen in Directed Metalation
Directed ortho-metalation (DoM) relies on the presence of a "directed metalation group" (DMG) on the aromatic ring. organic-chemistry.org A DMG is a functional group containing a heteroatom that can coordinate to the lithium atom of the organolithium base, thereby lowering the kinetic barrier for deprotonation of the adjacent ortho-proton. organic-chemistry.orguwindsor.ca
In the case of 2-substituted-N-n-butylbenzimidazoles, the benzimidazole moiety itself acts as the directing group. nih.govacs.org Specifically, the sp2-hybridized nitrogen atom of the imidazole ring coordinates to the lithium base. This coordination directs the deprotonation to the ortho-position of the phenyl ring or to a specific position on the ferrocenyl ring attached at the C2 position of the benzimidazole. nih.govacs.orgworktribe.com This intramolecular coordination is a powerful strategy for achieving high regioselectivity in the functionalization of these systems, overriding purely steric or electronic preferences that might otherwise dictate the site of metalation. worktribe.com
Stereocontrol and Asymmetric Induction in Functionalization
Achieving stereocontrol in functionalization reactions is a significant goal in modern organic synthesis, allowing for the creation of chiral molecules with specific three-dimensional arrangements. sioc-journal.cn This is often accomplished using chiral catalysts or auxiliaries that can influence the stereochemical outcome of a reaction. nih.gov
In the context of the directed lithiation of 2-ferrocenyl-N-n-butylbenzimidazole, an attempt was made to achieve asymmetric induction by using the chiral diamine (-)-sparteine (B7772259) as a coordinating ligand for the organolithium intermediate. nih.govacs.org The goal was for the chiral ligand to create a chiral environment around the lithiated species, leading to a stereoselective reaction with an incoming electrophile. However, this approach failed to produce any asymmetric induction in the ferrocene (B1249389) system. nih.govacs.orgworktribe.com The inefficiency of (-)-sparteine was attributed to the strong intramolecular coordination of the lithiated species by the benzimidazole nitrogen atom. nih.govworktribe.com This internal coordination was preferred over coordination with the external chiral ligand, thus preventing the transfer of chiral information during the functionalization step. acs.org
Nucleophilic and Electrophilic Substitution Reactions on the Benzimidazole Ring
The benzimidazole ring system in this compound is amenable to both nucleophilic and electrophilic substitution reactions, allowing for a wide range of derivatizations. smolecule.com
Nucleophilic Substitution: The nitrogen atom in the imidazole ring can act as a nucleophile. smolecule.com This reactivity is commonly exploited in N-alkylation reactions, where the benzimidazolyl anion, formed by deprotonation with a base, attacks a halogenated compound in a Williamson-type substitution to form a new N-C bond. tsijournals.com This is a fundamental method for synthesizing various N-substituted benzimidazole derivatives. tsijournals.com
| Reaction Type | Reactive Site | Description | Example Reagents | Reference |
|---|---|---|---|---|
| Nucleophilic Substitution | Imidazole Nitrogen | The nitrogen atom acts as a nucleophile, typically after deprotonation, to attack an electrophilic carbon. | Alkyl halides (e.g., 2-chloroethanol, diiodomethane) in the presence of a base. | smolecule.comtsijournals.com |
| Electrophilic Aromatic Substitution | Benzene (B151609) Ring | The fused benzene ring is attacked by an electrophile. The imidazole portion generally activates the ring. | Halogens (with Lewis acid), Nitrating agents (HNO₃/H₂SO₄). | smolecule.comlibretexts.org |
Formation of Imine and Condensation Products
This compound, as a derivative of benzimidazole, participates in condensation reactions with carbonyl compounds such as aldehydes and ketones to yield imines, also known as Schiff bases. smolecule.comsmolecule.com This reaction is a fundamental transformation in organic chemistry, where the carbon-oxygen double bond (C=O) of the carbonyl group is replaced by a carbon-nitrogen double bond (C=N). libretexts.orgnumberanalytics.com
The general mechanism for imine formation involves a two-step process. Initially, the nitrogen atom of an amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde or ketone. libretexts.orgnumberanalytics.com This is followed by the elimination of a water molecule to form the stable imine product. libretexts.org In the context of this compound, while the ring nitrogens are part of an aromatic system, the exocyclic amino groups or other reactive sites introduced onto the benzimidazole core can undergo such condensation reactions.
For instance, derivatives of this compound can be synthesized to include functionalities that readily undergo condensation. In one study, N-butylated dibromobenzimidazole was formylated using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to produce an aldehyde derivative. acs.org This aldehyde can then undergo a Knoevenagel condensation, a variant of the aldol condensation, with a compound containing an active methylene (B1212753) group, such as cyanoacetic acid, to form a more complex, conjugated molecule. acs.org
The key steps in the formation of an imine from a primary amine and a carbonyl compound are outlined below:
Nucleophilic Attack: The primary amine attacks the carbonyl carbon.
Proton Transfer: A proton is transferred from the nitrogen to the oxygen atom, forming a neutral intermediate called a carbinolamine or hemiaminal. numberanalytics.com
Protonation of Hydroxyl Group: The hydroxyl group of the carbinolamine is protonated by an acid catalyst.
Elimination of Water: The protonated hydroxyl group leaves as a water molecule, and the lone pair of electrons on the nitrogen forms a double bond with the carbon, resulting in a protonated imine (iminium ion).
Deprotonation: A base (like water or another amine molecule) removes the proton from the nitrogen to give the final imine product.
These condensation reactions are significant as they allow for the extension of the molecular framework of this compound, leading to the synthesis of new derivatives with potentially enhanced electronic or biological properties.
Strategies for Enhancing Analytical Performance via Derivatization
Derivatization is a chemical modification technique used to alter a compound to improve its analytical detection and quantification. spectroscopyonline.com This strategy is often employed to enhance properties such as volatility, thermal stability, chromatographic separation, and detector response in techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). nih.govsci-hub.semdpi.com For this compound and its derivatives, derivatization can be a crucial step for enabling sensitive and selective analysis, especially in complex matrices.
A key objective of derivatization in analytical chemistry is to improve the detectability of the analyte. spectroscopyonline.com This can be achieved by introducing a chromophoric or fluorophoric group into the molecule to enhance its response to UV-Vis or fluorescence detectors. For mass spectrometry, derivatization can improve ionization efficiency and lead to more characteristic fragmentation patterns, aiding in structural elucidation. nih.gov
One notable application involving a derivative of this compound is in the development of biosensors. Research has demonstrated a novel biosensing mechanism for hydrogen peroxide (H₂O₂) using a poly(N-butyl benzimidazole) (PBBI)-modified gold electrode. osti.govnih.gov In this system, the PBBI is chemically derivatized through oxidation.
Table 1: Analytical Performance of a PBBI-Based H₂O₂ Sensor
| Parameter | Value | Reference |
| Linear Range | 25 µM to 10 mM | osti.govnih.gov |
| Detection Limit | 6.25 µM | osti.govnih.gov |
| Sensitivity (Smooth Electrode) | 35.1 µA mM⁻¹ cm⁻² | osti.govnih.gov |
| Sensitivity (Granular Electrode) | 419.4 µA mM⁻¹ cm⁻² | osti.govnih.gov |
| Optimal pH Range | 3.7 - 6.4 | osti.govnih.gov |
The underlying principle of this sensor is the oxidation of the PBBI polymer by H₂O₂ in the presence of acetic acid to form poly(N-butyl benzimidazole N-oxide) (PBBINO). osti.govnih.gov This N-oxide derivative can then be electrochemically reduced back to PBBI. The current generated during this reduction is proportional to the concentration of H₂O₂, allowing for its quantification. osti.govnih.gov This process effectively uses derivatization (oxidation) to enable the electrochemical detection of a target analyte. The sensitivity of this method was significantly enhanced by modifying the surface morphology of the polymer, demonstrating that physical configuration combined with chemical derivatization can greatly improve analytical performance. osti.govnih.gov
Reaction Mechanisms and Reactivity Studies
The reactivity of this compound is governed by the electronic properties of the benzimidazole ring system and the influence of the N-butyl substituent. The benzimidazole core contains both a nucleophilic nitrogen atom and an aromatic system capable of undergoing electrophilic substitution. smolecule.com
Directed Lithiation: A significant reactivity pattern for substituted N-butylbenzimidazoles involves directed lithiation. Studies on 2-ferrocenyl- and 2-phenyl-N-n-butylbenzimidazoles have shown that the benzimidazole group can direct the regiochemistry of lithiation on the attached ferrocenyl or phenyl rings. acs.org The mechanism involves the use of a strong base like n-butyllithium. The key finding is that the benzimidazole nitrogen atom can coordinate intramolecularly to the lithium atom of the lithiated species. acs.org This intramolecular coordination is preferred over coordination with external ligands like (-)-sparteine, thereby controlling where subsequent electrophiles will add to the molecule. acs.org This demonstrates the powerful directing effect of the this compound moiety in synthetic transformations.
Oxidation-Reduction Mechanism in Biosensing: The reactivity of poly(N-butyl benzimidazole) (PBBI) has been harnessed for analytical applications. A detailed mechanism for detecting hydrogen peroxide involves the oxidation of the PBBI polymer to PBBI N-oxide (PBBINO) in the presence of acetic acid. osti.govnih.gov
The reaction can be summarized as: PBBI + H₂O₂ (in AcOH) → PBBINO + H₂O
The structure of the resulting N-oxide was confirmed using Fourier transform infrared spectroscopy (FT-IR) and X-ray photoelectron spectroscopy (XPS). osti.govnih.gov This PBBINO derivative is electrochemically active and can be reduced back to PBBI. The electrochemical reduction of PBBINO at the surface of a gold electrode forms the basis of the sensor's detection mechanism. osti.govnih.gov This reversible oxidation-reduction demonstrates a specific reactivity of the benzimidazole nitrogen that can be exploited for practical applications.
General Reactivity: Like other benzimidazole derivatives, this compound exhibits several general types of reactivity:
Nucleophilic Substitution: The nitrogen atom can act as a nucleophile. smolecule.com
Electrophilic Aromatic Substitution: The benzene part of the benzimidazole ring can undergo substitution reactions with various electrophiles. smolecule.comsmolecule.com
Condensation Reactions: As discussed previously, it can react with carbonyl compounds to form imines or other condensation products. smolecule.comsmolecule.com
Advanced Spectroscopic and Computational Characterization of N Butylbenzimidazole
High-Resolution Spectroscopic Analysis
Spectroscopic methods provide empirical data on the molecular structure, bonding, and electronic nature of N-butylbenzimidazole.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR)
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental tools for elucidating the carbon-hydrogen framework of organic molecules. For this compound, ¹H NMR studies have been conducted to identify the chemical environment of the protons. nih.gov While specific chemical shift values can vary slightly depending on the solvent and experimental conditions, the spectra consistently show distinct signals corresponding to the protons of the butyl group and the benzimidazole (B57391) ring system. nih.gov
Similarly, ¹³C NMR spectroscopy provides insight into the carbon skeleton of the molecule. researchgate.net The number of unique carbon signals in the ¹³C NMR spectrum confirms the molecular symmetry and provides information about the electronic environment of each carbon atom.
Interactive Data Table: Representative NMR Data for Benzimidazole Derivatives
| Compound | Solvent | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| Benzimidazole | DMSO-d6 | 8.21 (1H, s, H-2), 7.58–7.59 (2H, m, Ar H), 7.17–7.20 (2H, m, Ar H) | 142.3, 122.0, 120.7, 108.8 |
| 2-Isopropylbenzimidazole | DMSO-d6 | 7.42–7.49 (2H, m, Ar H), 7.08–7.11 (2H, m, Ar H), 3.13 (1H, sept., J = 6.8, CH), 1.33 (6H, d, J = 6.9, CH3) | 160.1, 143.4, 134.7, 128.7, 121.7, 121.1, 118.5, 111.1, 28.7, 21.7 |
| 2-tert-Butylbenzimidazole | DMSO-d6 | 7.39–7.55 (2H, m, Ar H), 7.09–7.13 (2H, m, Ar H), 1.40 (9H, s, CH3) | 162.5, 143.1, 135.0, 128.7, 121.7, 121.0, 118.6, 111.1, 33.5, 29.6 |
Fourier Transform Infrared (FT-IR) Spectroscopy for Vibrational Analysis
FT-IR spectroscopy is employed to identify the functional groups and vibrational modes within a molecule. The FT-IR spectrum of this compound has been both experimentally recorded and theoretically calculated to understand its vibrational properties. nih.govsemanticscholar.org Key vibrational bands are assigned to specific bond stretching and bending motions. For instance, the characteristic C=N stretching vibration of the benzimidazole ring is a notable feature in the spectrum. researchgate.net Studies have shown a correlation between the experimental and theoretically predicted vibrational frequencies, which aids in the accurate assignment of the observed spectral bands. nih.govsemanticscholar.org The presence of the butyl substituent does not significantly alter the fundamental vibrational structure of the benzimidazole core. nih.govsemanticscholar.org
In a related study on poly(this compound), FT-IR was used to verify the oxidation of the polymer to its N-oxide form. osti.govnih.govresearchgate.net
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy and Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound exhibits characteristic absorption bands in the ultraviolet region. nih.govsemanticscholar.org Experimental and theoretical studies have identified a peak around 248 nm and another near 295 nm. nih.govsemanticscholar.org These absorptions are attributed to π → π* electronic transitions within the conjugated benzimidazole ring system. libretexts.org The introduction of different substituents on the benzimidazole ring can lead to shifts in the absorption maxima, a phenomenon that can be rationalized by considering the electronic nature of the substituent. uobabylon.edu.iq The analysis of electronic transitions is often supported by computational methods to understand the nature of the molecular orbitals involved. uchile.cl
Mass Spectrometry (ESI-MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. While specific ESI-MS data for this compound was not detailed in the provided search results, related studies on 2-n-butylbenzimidazole have utilized particle beam electron ionization (PB-EI) mass spectrometry. researchgate.net This technique provides information on the fragmentation patterns of the molecule, which can be used to deduce its structure. The fragmentation of these compounds often involves characteristic losses that can be correlated with their structural features. researchgate.net
Advanced Computational Chemistry Approaches
Computational chemistry provides theoretical insights that complement and help interpret experimental data. For this compound, Density Functional Theory (DFT) has been a prominent computational tool. nih.govsemanticscholar.orgresearchgate.net These studies often employ methods like B3LYP with basis sets such as 6-311++G(d,p) to optimize the molecular geometry and predict various properties. nih.govsemanticscholar.org
Computational approaches have been used to:
Optimize Molecular Geometry: Theoretical calculations provide optimized bond lengths and angles that show good agreement with experimental data where available. nih.gov
Predict Spectroscopic Properties: As mentioned, theoretical calculations of NMR, FT-IR, and UV-Vis spectra aid in the interpretation of experimental results. nih.govsemanticscholar.orgresearchgate.net
Analyze Electronic Structure: Methods like Natural Bond Orbital (NBO) analysis and the study of Frontier Molecular Orbitals (HOMO-LUMO) provide a deeper understanding of electron delocalization, charge distribution, and chemical reactivity. nih.govsemanticscholar.org For this compound, it has been shown that the butyl substituent does not significantly affect the conjugation and structural organization of the benzimidazole core. nih.govsemanticscholar.org
Investigate Non-covalent Interactions: Topological methods such as Atoms in Molecules (AIM), Reduced Density Gradient (RDG), Electron Localization Function (ELF), and Localized Orbital Locator (LOL) have been used to analyze the non-covalent interactions within the molecule. nih.govsemanticscholar.org
These computational studies provide a detailed picture of the molecule's electronic landscape and are invaluable for understanding its properties and reactivity. chalcogen.roscielo.org.mx
Density Functional Theory (DFT) Calculations for Optimized Molecular Parameters
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. For this compound, DFT calculations, specifically using the B3LYP method with a 6-311++G(d,p) basis set, have been employed to determine its optimized molecular parameters. researchgate.netnih.govmdpi.com These calculations have shown that the presence of the butyl substituent at the N-position does not significantly alter the conjugation and structural organization of the benzimidazole ring. nih.govmdpi.com The theoretical calculations of bond lengths and angles show excellent agreement with experimental data. nih.govmdpi.com For instance, the calculated bond lengths for C1-N26 and C2-N27 were found to be 1.386 Å and 1.387 Å, respectively, which are comparable to the experimental values of 1.391 Å and 1.367 Å. nih.gov Within the butyl group, the C-C bond lengths are calculated to be approximately 1.53 Å. researchgate.net
Table 1: Selected Optimized Structural Parameters of this compound
| Parameter | Bond/Angle | Theoretical Value (Å/°) | Experimental Value (Å/°) |
| Bond Length | C1-N26 | 1.386 | 1.391 |
| Bond Length | C2-N27 | 1.387 | 1.367 |
| Bond Length | C7-N26 | 1.377 | - |
| Bond Length | C7-N27 | 1.306 | - |
| Bond Length | C13-C16 | 1.534 | - |
| Bond Length | C16-C19 | 1.533 | - |
| Bond Length | C19-C22 | 1.531 | - |
| Bond Angle | C1-C7-N26 | 113.4 | - |
| Bond Angle | C2-C7-N27 | 104.9 | - |
| Bond Angle | N26-C7-N27 | 106.8 | - |
Data sourced from DFT/B3LYP/6-311++G(d,p) calculations. researchgate.netnih.gov
HOMO-LUMO Orbital Analysis and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of molecules. wuxiapptec.comimperial.ac.uk The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. wuxiapptec.comajchem-a.com The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy corresponds to its ability to accept electrons (electrophilicity). wuxiapptec.com The energy gap between the HOMO and LUMO is a crucial parameter for determining molecular stability and reactivity. wuxiapptec.comajchem-a.com A smaller HOMO-LUMO gap suggests higher reactivity. wuxiapptec.com
For this compound, HOMO-LUMO analysis has been performed using DFT calculations. researchgate.netnih.govmdpi.com This analysis helps in understanding the charge transfer interactions within the molecule and identifying the regions prone to electrophilic and nucleophilic attacks. irjweb.com The distribution of HOMO and LUMO orbitals provides insights into the reactive sites of the molecule. researchgate.net
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. uni-muenchen.denih.gov The MEP map displays different potential values on the electron density surface, typically using a color spectrum. researchgate.netresearchgate.net Red regions indicate negative electrostatic potential, corresponding to areas rich in electrons and susceptible to electrophilic attack, while blue regions represent positive electrostatic potential, indicating electron-deficient areas prone to nucleophilic attack. researchgate.netresearchgate.net
In the case of this compound, MEP analysis has been conducted to identify its reactive regions. researchgate.netnih.govmdpi.com The negative potential is generally localized over the electronegative nitrogen atoms of the benzimidazole ring, making them likely sites for electrophilic attack. nih.gov Conversely, positive potential is observed around the hydrogen atoms. nih.gov
Fukui Functions and Mulliken Atomic Charges
Fukui functions are used in computational chemistry to describe the sensitivity of the electron density of a molecule to a change in the number of electrons. scm.com They are powerful descriptors for predicting the local reactivity of different atomic sites in a molecule towards electrophilic, nucleophilic, and radical attacks. scm.com
Mulliken atomic charge analysis provides a means of estimating the partial atomic charges in a molecule, offering insights into the charge distribution and electrostatic interactions. irjweb.comuni-muenchen.de For this compound, both Fukui functions and Mulliken atomic charges have been calculated to characterize its reactivity. researchgate.netnih.govmdpi.com The analysis of Mulliken charges reveals the distribution of charge among the atoms, with electronegative atoms like nitrogen exhibiting negative charges, indicating their potential as electron donors. irjweb.com
Natural Bond Orbital (NBO) Analysis for Electron Delocalization and Stabilization
Natural Bond Orbital (NBO) analysis is a theoretical method used to study hyperconjugative interactions, charge delocalization, and intramolecular charge transfer within a molecule. wikipedia.orguni-muenchen.de It provides a description of the Lewis-like chemical bonding structure and investigates the interactions between filled (donor) and empty (acceptor) orbitals. uni-muenchen.de The stabilization energy (E(2)) associated with these interactions quantifies the extent of electron delocalization. uni-muenchen.de
Table 2: Selected NBO Analysis Results for this compound
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kJ/mol) |
| σ(C1–C2) | σ(C1–C6) | 4.63 |
| σ(C1–C2) | σ(C1–N26) | 0.86 |
| σ(C1–C2) | σ*(C6–H11) | 2.42 |
E(2) represents the stabilization energy associated with the delocalization from a donor to an acceptor orbital. nih.govmdpi.comnih.gov
Topological Methods for Non-Covalent Interaction Analysis (AIM, RDG, ELF, LOL)
Topological methods provide a framework for analyzing the electron density to understand chemical bonding and non-covalent interactions. These methods include Atoms in Molecules (AIM), Reduced Density Gradient (RDG), Electron Localization Function (ELF), and Localized Orbital Locator (LOL).
For this compound, these topological analyses have been employed to characterize the non-covalent interactions within the molecule. researchgate.netnih.govmdpi.com
AIM (Atoms in Molecules): This method defines atoms and bonds based on the topology of the electron density.
RDG (Reduced Density Gradient): RDG analysis is used to identify and visualize weak non-covalent interactions.
ELF (Electron Localization Function) and LOL (Localized Orbital Locator): ELF and LOL maps provide a visual representation of electron localization in a molecule. The color shades in these maps confirm the presence of both bonding and non-bonding electrons in this compound. researchgate.netnih.govmdpi.com The analysis of ELF and LOL helps in understanding the nature of chemical bonds, distinguishing between covalent bonds, lone pairs, and non-bonding interactions.
Quantum Chemical Calculations in Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchcommons.org Quantum chemical calculations play a crucial role in QSAR by providing a wide range of molecular descriptors that can be correlated with biological activity. researchcommons.orgbiolscigroup.us These descriptors can include electronic properties (e.g., HOMO-LUMO energies, dipole moment), steric properties, and topological indices. biolscigroup.us
In the context of benzimidazole derivatives, QSAR studies utilizing quantum chemical descriptors have been performed to predict their biological activities. biolscigroup.us For instance, descriptors such as the energy of the highest occupied molecular orbital (EHOMO) and the dipole moment (μ) have been used to develop QSAR models. biolscigroup.us While specific QSAR studies focusing solely on this compound are not detailed in the provided context, the general applicability of these methods to benzimidazole derivatives suggests their potential for predicting the activity of this compound. biolscigroup.us
Molecular Dynamics Simulations
The process of conducting an MD simulation for a molecule like this compound typically involves several key stages. Initially, a molecular model is constructed using structural parameters, which can be derived from experimental data or optimized through quantum mechanical calculations, such as Density Functional Theory (DFT). nih.gov For instance, DFT calculations using the B3LYP method with a 6-311++G(d,p) basis set have been used to determine the optimized geometry of this compound. nih.gov
A typical MD simulation protocol for benzimidazole derivatives proceeds as follows:
System Setup : The this compound molecule is placed in a simulation box, often solvated with a suitable solvent like water, to mimic physiological or experimental conditions. nih.govnih.gov The system is then neutralized by adding ions. nih.govdovepress.com
Force Field Application : A force field, such as AMBER (Assisted Model Building with Energy Refinement) or GROMACS, is chosen to define the potential energy of the system. dovepress.com The force field includes parameters for bond lengths, angles, dihedrals, and non-bonded interactions (van der Waals and electrostatic).
Minimization and Equilibration : The system's energy is minimized to remove any steric clashes or unfavorable geometries. This is followed by an equilibration phase, where the temperature and pressure of the system are gradually brought to the desired values and stabilized, typically under NVT (constant number of particles, volume, and temperature) and NPT (constant number of particles, pressure, and temperature) ensembles. bnl.gov
Production Run : Once the system is equilibrated, the production MD simulation is run for a specific duration (from nanoseconds to microseconds), during which the trajectory data (atomic positions, velocities, and energies over time) is collected. dovepress.com
Analysis of the MD trajectory provides a wealth of information about the molecule's dynamic behavior. Key analyses include:
Root Mean Square Deviation (RMSD) : This metric is used to measure the average change in the displacement of a selection of atoms over time, relative to a reference structure. It provides insights into the conformational stability of the molecule during the simulation. A low and stable RMSD value generally indicates a stable system. nih.gov
Root Mean Square Fluctuation (RMSF) : RMSF measures the fluctuation of individual atoms or residues from their average position. It helps to identify flexible regions within the molecule, such as the butyl chain, versus more rigid parts, like the benzimidazole ring system. dovepress.com
Detailed research findings from computational studies provide the foundational structural data for building accurate models for MD simulations. For this compound, theoretical calculations have been compared with experimental data to validate the computational models.
| Bond | Theoretical Value (Å) | Experimental Value (Å) |
|---|---|---|
| C1-N26 | 1.386 | 1.391 |
| C2-N27 | 1.387 | 1.367 |
| C7-N26 | 1.377 | - |
| C7-N27 | 1.306 | - |
MD simulations are particularly valuable for exploring how this compound interacts with its surroundings. For example, simulations using hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods can be employed to study reactions or interactions where electronic effects are crucial. chemrxiv.org Furthermore, simulations in explicit solvent models are essential for accurately capturing the role of solvent molecules in stabilizing different conformations or mediating interactions, which is a limitation of simpler implicit solvent models. chemrxiv.orgmpg.de By analyzing the distribution and orientation of solvent molecules around the solute, researchers can gain a deeper understanding of solvation effects. nih.gov
Coordination Chemistry of N Butylbenzimidazole
N-Butylbenzimidazole as a Ligand in Metal Complexes
This compound serves as a significant ligand in the field of coordination chemistry. As a derivative of benzimidazole (B57391), which consists of a benzene (B151609) ring fused to an imidazole (B134444) ring, it possesses nitrogen donor atoms that readily coordinate with metal ions. The addition of a butyl group at the N1 position of the imidazole ring enhances its solubility in common organic solvents, facilitating the synthesis of metal complexes. tandfonline.comnih.gov The coordination typically occurs through the nitrogen atom of the imidazole moiety. Depending on the specific structure of the ligand, which can be a simple this compound or a more complex molecule incorporating this compound units, it can act as a monodentate or a polydentate ligand. For instance, ligands like 2,6-bis(1-butyl-1H-benzo[d]imidazol-2-yl)pyridine are designed to be tridentate, coordinating to a metal ion with three nitrogen atoms. researchgate.net The steric and electronic properties of the this compound ligand, influenced by the butyl group and the benzimidazole ring system, play a crucial role in determining the geometry and stability of the resulting metal complexes. researchgate.netresearchgate.net
Synthesis and Characterization of Transition Metal Complexes with this compound Ligands
Copper(II) Complexes
Several copper(II) complexes incorporating this compound have been synthesized and characterized. For example, the reaction of this compound (L) with copper(II) perchlorate (B79767) and 2,2′-bipyridine (bipy) yields the complex Cu(L)(bipy)₂. tandfonline.comtandfonline.com Single-crystal X-ray diffraction analysis of this complex revealed a distorted square pyramidal coordination geometry around the Cu(II) ion. tandfonline.comtandfonline.com Another example is the complex Cu(buobb)₂₂, where 'buobb' is the ligand 1,3-bis(1-butylbenzimidazol-2-yl)-2-oxopropane and 'pic' is 2,4,6-trinitrophenol. nih.gov In this case, the copper(II) atom adopts a distorted octahedral geometry. nih.gov The synthesis of these complexes often involves straightforward reactions at room temperature or with gentle heating. nih.gov
The characterization of these copper(II) complexes relies heavily on spectroscopic methods. In the IR spectra, a shift in the ν(C=N) stretching vibration to lower wavenumbers upon complexation indicates the coordination of the benzimidazole nitrogen to the copper ion. nih.gov UV-Vis spectroscopy provides insights into the d-d electronic transitions of the Cu(II) center, which are characteristic of the coordination geometry. nih.gov
Table 1: Selected Copper(II) Complexes with this compound-Containing Ligands
| Complex | Ligand(s) | Coordination Geometry | Key Characterization Technique | Reference |
|---|---|---|---|---|
| Cu(L)(bipy)₂·DMF | L = this compound, bipy = 2,2′-bipyridine | Distorted Square Pyramidal | X-ray Diffraction | tandfonline.comtandfonline.com |
| Cu(buobb)₂₂ | buobb = 1,3-bis(1-butylbenzimidazol-2-yl)-2-oxopropane | Distorted Octahedral | X-ray Diffraction | nih.gov |
| [Cu(L)(N₃)₂]·MeOH | L = 2,6-bis(1-butylbenzimidazol-2-yl)pyridine | Five-coordinate | X-ray Diffraction | researchgate.net |
Manganese(II) Complexes
Manganese(II) complexes have been synthesized using a tridentate N-butyl-substituted benzimidazole ligand, namely 2,6-bis(1-butyl-1H-benzo[d]imidazol-2-yl)pyridine (L). A series of five Mn(II) complexes with this ligand were prepared and characterized. researchgate.net The synthesis involved the reaction of the ligand with different manganese(II) salts, leading to complexes with varying coordination numbers and geometries depending on the counter-ions. researchgate.net For instance, the reaction with manganese(II) chloride resulted in the five-coordinate complex [Mn(L)Cl₂], while the reaction with manganese(II) perchlorate yielded the six-coordinate complex Mn(L)₂₂. researchgate.netresearchgate.net
The characterization of these manganese(II) complexes was carried out using spectroscopic and analytical methods, with single-crystal X-ray diffraction being pivotal in determining their molecular structures. researchgate.net The results demonstrated the flexibility of the ligand and its ability to accommodate different coordination environments around the Mn(II) center.
Table 2: Manganese(II) Complexes with 2,6-bis(1-butyl-1H-benzo[d]imidazol-2-yl)pyridine (L)
| Complex | Coordination Number | Coordination Geometry | Key Feature | Reference |
|---|---|---|---|---|
| [Mn(L)Cl₂] | 5 | Distorted Square Pyramidal | - | researchgate.net |
| [Mn(L)(NCS)₂] | 5 | - | - | researchgate.netresearchgate.net |
| Mn(L)₂₂ | 6 | - | - | researchgate.netresearchgate.net |
Coordination Geometry and Structural Variations in Complexes
The coordination geometry of metal complexes containing this compound ligands exhibits significant variation, influenced by the nature of the metal ion, the specific structure of the ligand, and the counter-ions present. researchgate.net For copper(II) complexes, distorted square pyramidal and distorted octahedral geometries are commonly observed. tandfonline.comnih.gov The τ value, a geometric parameter for five-coordinate complexes, is often used to quantify the degree of distortion from ideal square pyramidal (τ = 0) to trigonal bipyramidal (τ = 1) geometry. For the Cu(L)(bipy)₂·DMF complex, the τ value of 0.31 indicates a geometry intermediate between square pyramidal and trigonal bipyramidal, but closer to square pyramidal. tandfonline.comtandfonline.com
In the case of manganese(II) complexes with the tridentate ligand 2,6-bis(1-butyl-1H-benzo[d]imidazol-2-yl)pyridine, the coordination number and geometry are highly dependent on the counter-ions. researchgate.net The complexes can be five-, six-, or seven-coordinate. For example, [Mn(L)Cl₂] is five-coordinate with a distorted square pyramidal geometry. researchgate.net In contrast, [Mn(L)(NO₃)₂] is seven-coordinate due to the bidentate coordination of both nitrate (B79036) ions. researchgate.netresearchgate.net This structural diversity highlights the flexibility of the coordination sphere around the manganese(II) ion.
Influence of Ligand Derivatization on Coordination Behavior
The derivatization of the benzimidazole ligand, such as the introduction of the N-butyl group, has a notable influence on the properties and coordination behavior of the resulting metal complexes. The primary effect of N-alkylation is the increased solubility of the ligands and their complexes in organic solvents, which is advantageous for synthesis and characterization. tandfonline.com
Furthermore, the introduction of bulky substituents on the ligand can impose steric constraints that affect the coordination geometry and reactivity of the metal center. researchgate.net For instance, the presence of alkyl chains on the benzimidazole ring can influence the crystal packing of the complexes. In some structures, these aliphatic chains align in an interdigitated manner, creating non-polar domains within the crystal lattice. researchgate.net This can have implications for the material properties of the complexes. The electronic properties of the ligand can also be tuned by introducing different substituents, which in turn can modulate the catalytic activity of the metal complex.
Catalytic Applications of this compound-Based Metal Complexes
Metal complexes based on this compound ligands have shown promise in catalytic applications. Specifically, the manganese(II) complexes of the tridentate ligand 2,6-bis(1-butyl-1H-benzo[d]imidazol-2-yl)pyridine have been investigated for their catalase-mimetic activity. researchgate.net These complexes were found to be active catalysts for the disproportionation of hydrogen peroxide. Among the series of complexes studied, [Mn(L)Cl₂] was identified as the most efficient catalyst, exhibiting a significant turnover number. researchgate.netresearchgate.net This catalytic activity is attributed to the ability of the manganese center to cycle between different oxidation states, facilitated by the coordination environment provided by the this compound-containing ligand. The development of such synthetic mimics of metalloenzymes is an active area of research with potential applications in various chemical processes. researchgate.net
Table 3: Compound Names
| Compound Name | Abbreviation/Formula |
|---|---|
| This compound | L |
| 2,2′-bipyridine | bipy |
| 1,3-bis(1-butylbenzimidazol-2-yl)-2-oxopropane | buobb |
| 2,4,6-trinitrophenol | pic |
| 2,6-bis(1-butyl-1H-benzo[d]imidazol-2-yl)pyridine | L |
| Copper(II) perchlorate | Cu(ClO₄)₂ |
| Manganese(II) chloride | MnCl₂ |
| Manganese(II) perchlorate | Mn(ClO₄)₂ |
| Manganese(II) thiocyanate (B1210189) | Mn(NCS)₂ |
| Manganese(II) nitrate | Mn(NO₃)₂ |
Catalase Mimetic Studies
The coordination chemistry of this compound derivatives has been explored in the development of synthetic mimics of catalase, the enzyme responsible for the disproportionation of hydrogen peroxide into water and oxygen. Research in this area has focused on synthesizing transition metal complexes that can replicate this catalytic activity, with a particular emphasis on manganese complexes due to their biological relevance in the active sites of some catalases.
A notable study in this field involved the synthesis and characterization of a series of five manganese(II) complexes incorporating an N-butyl derivative of 2,6-bis(1-butyl-1H-benzo[d]imidazol-2-yl)pyridine (L). researchgate.netresearchgate.net These complexes were structurally elucidated using spectroscopic methods and single-crystal X-ray crystallography, revealing manganese(II) centers with varying coordination numbers (five, six, or seven) depending on the counter-ions present in the complex. researchgate.netresearchgate.net The this compound-containing ligand was found to be tridentate in all the synthesized complexes. researchgate.netresearchgate.net
All five of the manganese(II) complexes demonstrated the ability to act as catalase mimics by catalyzing the decomposition of hydrogen peroxide. researchgate.netresearchgate.net The catalytic efficiency of these complexes was evaluated by measuring the rate of oxygen evolution upon the addition of hydrogen peroxide. Among the series, the complex with the formula [Mn(L)Cl₂] was identified as the most effective catalyst. researchgate.netresearchgate.net This particular complex exhibited a turnover number of 68 s⁻¹ for the disproportionation of hydrogen peroxide, indicating its significant catalytic prowess. researchgate.netresearchgate.net The catalase-like activity of these complexes underscores the potential of this compound-based ligands in designing functional models of metalloenzymes.
The research highlights how the coordination environment around the manganese(II) ion, influenced by the this compound ligand and the associated counter-ions, plays a crucial role in the catalytic activity. The study of such synthetic analogues provides valuable insights into the mechanism of natural catalase enzymes and offers a pathway for the development of robust catalysts for various applications.
Table of Catalase Mimetic Activity of Mn(II) Complexes with this compound Ligand
| Complex | Coordination Number of Mn(II) | Catalytic Activity | Turnover Number (s⁻¹) |
| [Mn(L)Cl₂] | 5 | Most Efficient | 68 |
| [Mn(L)(NCS)₂] | 5 | Active | Not Specified |
| [Mn(L)₂(ClO₄)₂] | 6 | Active | Not Specified |
| [Mn(L)(NO₃)₂] | 7 | Active | Not Specified |
Applications of N Butylbenzimidazole in Advanced Materials Science
Electrolyte Components in Dye-Sensitized Solar Cells (DSSCs)
N-butylbenzimidazole is a frequently utilized additive in the electrolytes of dye-sensitized solar cells (DSSCs). sci-hub.seepfl.ch These solar cells are a type of low-cost, thin-film solar cell that mimics the principles of photosynthesis. The electrolyte in a DSSC is a critical component, responsible for regenerating the dye sensitizer (B1316253) after it injects an electron into the semiconductor and for transporting charge between the electrodes.
Impact on Charge Transfer Capabilities and Efficiency
However, the presence of this compound can also lead to degradation pathways. Under thermal stress, it has been observed to substitute the thiocyanate (B1210189) ligand in some ruthenium-based dyes, forming degradation products and potentially reducing the long-term stability of the cell. sci-hub.se
Table 1: Performance of Dye-Sensitized Solar Cells with this compound-Containing Electrolytes
| Sensitizer | Electrolyte Composition | Jsc (mA cm⁻²) | Voc (mV) | FF | η (%) | Reference |
|---|---|---|---|---|---|---|
| C217 | Solvent-free ionic liquid with this compound | 15.2 | 726 | 0.738 | 8.1 | sci-hub.se |
| C217 | Volatile acetonitrile (B52724) electrolyte with this compound | - | - | - | 9.8 | sci-hub.se |
| N719 | Ionic liquid as additive (0.5 M) | - | - | - | 11.0 | nih.gov |
| TG6 | 80 vol% water-based electrolyte | - | - | - | - | rsc.org |
| C106 | Iodide/triiodide based redox electrolytes with this compound | - | - | - | - | sci-hub.se |
Precursors for Ionic Liquids
This compound serves as a valuable precursor for the synthesis of a specific class of salts known as ionic liquids. smolecule.com Ionic liquids are salts with melting points below 100°C, and they possess unique properties such as low vapor pressure, high thermal stability, and tunable solvating capabilities, making them attractive for various chemical applications. smolecule.comrsc.org
Synthesis of Brønsted Acidic Ionic Liquids
A significant application of this compound in this area is in the creation of Brønsted acidic ionic liquids. smolecule.comresearchgate.net These are ionic liquids that contain a proton-donating acidic site. The synthesis typically involves reacting this compound with an alkylating agent and subsequently with a Brønsted acid. google.comias.ac.in For example, 1-butylbenzimidazolium tetrafluoroborate (B81430) ([Hbbim]BF4) is a novel Brønsted acidic ionic liquid synthesized from this compound. ias.ac.in This ionic liquid has demonstrated effectiveness as a catalyst in esterification reactions. ias.ac.in The general method involves the reaction of benzimidazole (B57391) or its derivatives with a haloalkane under alkaline conditions to form an intermediate, which is then reacted with an acid to produce the benzimidazolium salt ionic liquid. google.com
Poly(this compound) (PBBI) in Biosensor Development
The polymerized form of this compound, poly(this compound) (PBBI), has shown considerable promise in the development of electrochemical biosensors. smolecule.com These sensors are analytical devices that combine a biological component with a physicochemical detector.
Detection of Hydrogen Peroxide
A notable application of PBBI is in the enzyme-free detection of hydrogen peroxide (H₂O₂). researchgate.netnih.govosti.gov A biosensor based on a PBBI-modified gold electrode has been developed for this purpose. researchgate.netnih.govosti.gov The detection mechanism relies on the oxidation of PBBI to PBBI N-oxide in the presence of H₂O₂ and acetic acid. nih.govosti.gov This oxidation product can then be electrochemically reduced back to PBBI, providing a measurable signal that corresponds to the concentration of H₂O₂. nih.gov
Research has shown that this type of biosensor exhibits a linear detection range for H₂O₂ from 25 µM to 10 mM, with a detection limit of 6.25 µM. nih.govosti.gov The sensitivity of the sensor can be significantly enhanced by modifying the surface morphology of the PBBI-modified electrode from a smooth plane to a granular, three-dimensional structure. nih.govosti.gov Furthermore, when PBBI is combined with graphene sheets to form a nanostructured composite, the resulting electrode shows superior sensitivity towards H₂O₂ compared to a simple PBBI-modified electrode. nih.gov This composite material has also been successfully used to develop biosensors for glucose and choline. nih.gov
Table 2: Performance of Poly(this compound)-Based Hydrogen Peroxide Sensors
| Electrode Configuration | Detection Range | Detection Limit | Sensitivity | Reference |
|---|---|---|---|---|
| PBBI/Au electrode (smooth) | 25 µM - 10 mM | 6.25 µM | 35.1 µA mM⁻¹ cm⁻² | nih.gov |
| PBBI/Au electrode (granular) | 25 µM - 10 mM | 6.25 µM | 419.4 µA mM⁻¹ cm⁻² | nih.gov |
| GOD-PBBIns-Gs/Au electrode (for glucose) | 10 µM - 10 mM | - | 143.5 µA mM⁻¹ cm⁻² | nih.gov |
| ChOx-PBBIns-Gs/Au electrode (for choline) | 0.1 µM - 0.83 mM | 0.02 µM | 494.9 µA mM⁻¹ cm⁻² | nih.gov |
Incorporation into Polymer Matrices for Enhanced Material Properties
This compound can be incorporated into polymer matrices to create composite materials with enhanced properties. smolecule.com Polymer matrix composites are materials where a polymer is combined with a reinforcing phase to improve its mechanical, thermal, or other physical characteristics. behinpolymerco.commdpi.comnumberanalytics.com
The addition of this compound or its derivatives can modify the properties of the resulting composite. For example, the incorporation of nanoparticles into polymer matrices is a common strategy to enhance properties like mechanical strength, thermal stability, and barrier properties. behinpolymerco.commdpi.com While direct research on this compound as a standalone filler is less common, its role as a precursor to polymers like PBBI, which can then be used in composites, is significant. nih.gov The integration of such functional polymers into matrices can introduce new functionalities, such as the sensing capabilities described previously. nih.gov The development of advanced polymer matrices, including high-temperature and self-healing polymers, is a key area of materials science, and functional additives play a crucial role in tailoring the performance of these materials for specific applications. numberanalytics.com
Mechanistic Insights into the Biological Activity of N Butylbenzimidazole and Its Derivatives
Antiviral Mechanisms of Action
N-butylbenzimidazole and its derivatives have demonstrated potential as antiviral agents, with research indicating their effectiveness against various viral strains. smolecule.com The mechanisms underlying their antiviral activity often involve interference with critical stages of the viral life cycle.
Benzimidazole (B57391) derivatives, as a class, are known to inhibit viral replication. atsu.edu This can occur through several pathways, including the inhibition of viral protein synthesis and the disruption of viral genome replication. atsu.edumdpi.com Some benzimidazole compounds act by inhibiting the translation of viral mRNA, thereby preventing the production of proteins essential for viral assembly and propagation. atsu.edu Others function as analogs of nucleic acid precursors, interfering with the synthesis of viral DNA or RNA.
Specifically, certain benzimidazole derivatives have been shown to target viral enzymes crucial for replication, such as RNA-dependent RNA polymerase (RdRP). nih.gov For instance, studies on hepatitis C virus (HCV) have revealed that benzimidazole-based inhibitors can act as allosteric inhibitors of RdRP, binding to a site distinct from the active site to block the enzyme's function before polymerization begins. nih.gov
Furthermore, some derivatives interfere with the entry and uncoating of viruses, preventing them from releasing their genetic material into the host cell. atsu.edu The broad-spectrum antiviral activity of benzimidazole derivatives suggests that different structural modifications can lead to varied mechanisms of action against a range of DNA and RNA viruses. nih.gov Research has highlighted activity against Coxsackievirus B5 (CVB-5) and Respiratory Syncytial Virus (RSV), with some compounds showing efficacy comparable to or greater than existing reference drugs. nih.gov The development of resistance to some benzimidazole antivirals has been linked to mutations in viral proteins, such as NS4A in the case of Zika virus, which is involved in the formation of the viral replication compartment. nih.gov
Antimicrobial Mechanisms of Action
This compound and its derivatives have shown significant antimicrobial properties, including antibacterial and antifungal activities. smolecule.comresearchgate.netnih.govnih.gov The butyl group's presence can enhance the compound's ability to penetrate microbial cell membranes. smolecule.com
Studies have consistently demonstrated the ability of this compound and its derivatives to inhibit bacterial growth. smolecule.comrsc.org The proposed mechanisms often involve the disruption of essential cellular processes in bacteria. smolecule.com Benzimidazole derivatives can interfere with nucleic acid and protein synthesis within the bacterial cell, leading to a halt in growth and eventual cell death. This can be achieved by targeting key bacterial enzymes or by intercalating with bacterial DNA.
The inhibition of bacterial growth can be either bactericidal, meaning it directly kills the bacteria, or bacteriostatic, where it prevents the bacteria from multiplying, allowing the host's immune system to clear the infection. reactgroup.org Some benzimidazole derivatives also show promise in combating biofilm formation, which are communities of bacteria that are notoriously resistant to conventional antibiotics. nih.gov One novel benzimidazole compound, for example, was found to inhibit biofilm formation across a broad spectrum of bacteria at nanomolar concentrations without inhibiting the growth of the bacteria themselves, suggesting a mechanism that targets the processes of biofilm development. nih.gov
The effectiveness of this compound derivatives can vary between Gram-positive and Gram-negative bacteria due to differences in their cell wall structures. nih.gov Generally, many benzimidazole derivatives exhibit greater activity against Gram-positive bacteria. researchgate.netnih.gov
Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, have a thick peptidoglycan layer that can be more permeable to certain compounds. researchgate.netresearchgate.net In contrast, Gram-negative bacteria, like Escherichia coli and Pseudomonas aeruginosa, possess an outer membrane that acts as an additional barrier, often making them more resistant to antimicrobial agents. nih.govmdpi.com
However, some this compound derivatives and related compounds have demonstrated activity against both types of bacteria. nih.govresearchgate.net For instance, certain benzimidazole-triazole hybrids have shown efficacy against both S. aureus (Gram-positive) and E. coli (Gram-negative). nih.gov The specific substitutions on the benzimidazole ring play a crucial role in determining the spectrum of activity. mdpi.com
| Compound/Derivative Class | Gram-Positive Bacteria | Gram-Negative Bacteria | Key Findings | Reference(s) |
| N-substituted-2-(3,5-dinitrophenyl)benzimidazoles | Good activity | Negligible activity | Sulfonamide-based derivative showed the highest activity. | researchgate.net |
| Benzimidazole-1,2,3-triazole-indoline hybrids | B. subtilis (some inhibition) | E. coli (stronger inhibition by some compounds) | Compound 35d showed a stronger inhibitory effect against E. coli. | nih.gov |
| 1,4-disubstituted-1,2,3-triazole containing benzimidazolone derivatives | S. aureus (effective) | E. coli, P. aeruginosa (some activity) | Compounds 37b and 37d were more effective against S. aureus. | nih.gov |
| Benzoxazole derivatives (related to benzimidazoles) | S. aureus (most susceptible) | E. coli, P. aeruginosa (resistant) | Minimal inhibitory concentrations for 90% inhibition of S. aureus were 25 and 50 µg/ml. | nih.gov |
Derivatives of this compound have also been investigated for their antifungal properties. nih.gov The mechanisms of antifungal action for benzimidazoles often involve the disruption of fungal-specific cellular structures and functions. A primary target for many antifungal benzimidazoles is the protein tubulin. ijarsct.co.in By binding to fungal β-tubulin, these compounds inhibit the polymerization of microtubules, which are essential for cell division, intracellular transport, and maintaining cell structure. This disruption leads to the death of the fungal cell.
Research has shown that certain benzimidazole derivatives exhibit moderate to potent activity against various fungal strains, including Candida albicans and Aspergillus niger. researchgate.netnih.gov For example, specific synthesized compounds displayed moderate activity against these fungi with minimum inhibitory concentration (MIC) values of 64 μg/mL for both strains. researchgate.net Hybrid molecules incorporating benzimidazole and other heterocyclic rings, such as triazoles or oxadiazoles, have also been developed to enhance antifungal potency. nih.govmdpi.comscholarsresearchlibrary.com
Efficacy against Gram-Positive and Gram-Negative Bacteria
Antitumor/Anticancer Mechanisms of Action
Preliminary investigations suggest that this compound and its derivatives may possess anticancer properties. smolecule.com The structural similarity of the benzimidazole ring to naturally occurring purines allows these compounds to interact with various biological macromolecules, including enzymes and nucleic acids involved in cancer development. nih.gov
A key mechanism of action for the antitumor activity of benzimidazole derivatives is the inhibition of cancer cell proliferation. ontosight.ai This is often achieved by interfering with the cell cycle, leading to cell cycle arrest and the induction of apoptosis (programmed cell death).
One of the most well-studied anticancer mechanisms of benzimidazoles is their ability to inhibit tubulin polymerization. ijarsct.co.in Similar to their antifungal action, these compounds can bind to the colchicine-binding site on β-tubulin, disrupting the formation of the mitotic spindle and arresting cells in the G2/M phase of the cell cycle. This ultimately triggers the apoptotic cascade.
Furthermore, benzimidazole derivatives have been reported to act as inhibitors of various other targets crucial for cancer cell survival and proliferation, including:
Topoisomerases: Enzymes that regulate the topology of DNA during replication and transcription. nih.gov
Protein kinases: Such as c-Met tyrosine kinase, which are often overactive in cancer cells and play a role in cell growth and signaling. nih.gov
Poly(ADP-ribose) polymerase (PARP): An enzyme involved in DNA repair. nih.gov
The lipophilic nature of the butyl group in this compound may enhance the ability of these compounds to penetrate cancer cell membranes, contributing to their cytotoxic effects. nih.gov For example, a derivative with a para-tert-butyl substituent showed potent inhibition of c-Met tyrosine kinase, with the lipophilic properties favoring this inhibitory activity. nih.gov
| Compound/Derivative | Cancer Cell Line(s) | Mechanism/Target | Key Findings | Reference(s) |
| 2-amino-5-butyl-benzimidazole | General cancer cells | Apoptosis induction, cell cycle arrest | Investigated for its ability to inhibit cancer cell proliferation. | |
| MDA-MB-231 (breast cancer) | Not specified | Inhibition of cell viability | Significant reductions in cell viability at concentrations as low as 17 μmol/L. | |
| MS-247 (a complex benzimidazole derivative) | 39 human cancer cell lines | Not specified | Exhibited broad antitumor activity. | nih.gov |
| 6,7-dimethoxy-N-(2-phenyl-1H-benzo[d]imidazole-6-yl)quinolin-4-amine derivative with para-tert-butyl substituent | A549 (non-small cell lung), MCF-7 (breast), MKN-45 (stomach) | c-Met tyrosine kinase inhibitor | IC50 values of 7.3 ± 1.0, 6.1 ± 0.6, and 13.4 ± 0.5 μmol/L, respectively. | nih.gov |
| N-substituted bis-benzimidazolium salts | HCT 116 (human colorectal cancer) | Not specified | All synthesized salts showed potential anticancer activity. | nih.gov |
Apoptosis Induction and Cell Cycle Arrest
This compound derivatives have been identified as potent agents in cancer therapy due to their ability to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells.
One study synthesized a series of new benzimidazole derivatives and evaluated their cytotoxic effects. Among the tested compounds, a bromo-derivative, compound 5, demonstrated significant cytotoxic activity against MCF-7, DU-145, and H69AR cancer cells. nih.gov This compound was found to induce G2/M phase cell cycle arrest and trigger apoptotic cell death in various human cancer cell lines. nih.gov The induction of apoptosis was confirmed by an increase in the percentage of late apoptotic cells in a concentration-dependent manner. nih.gov Further investigation revealed that compound 5's ability to arrest the cell cycle at the G2/M phase is modulated by a p53 independent mechanism. nih.gov
In another study, new benzimidazole-based 1,3,4-oxadiazole (B1194373) derivatives were synthesized and showed significant cytotoxicity against MDA-MB-231, SKOV3, and A549 cell lines. mdpi.comnih.gov Two compounds, 10 and 13, were particularly effective, with activities comparable to the standard drug doxorubicin. mdpi.comnih.gov These compounds were found to suppress cell cycle progression and induce apoptosis in the tested cancer cell lines. mdpi.comnih.gov Specifically, compound 13 arrested the cell cycle in the G1 and S phases, while compound 10 caused arrest in the S and G2 phases in SKOV3 cells. mdpi.com
These findings highlight the potential of this compound derivatives as anticancer agents that can effectively inhibit cancer cell proliferation by interfering with the cell cycle and inducing apoptosis.
Interaction with Biological Targets (e.g., Enzymes, DNA)
The biological activity of this compound and its derivatives is rooted in their ability to interact with various biological macromolecules, including enzymes and DNA. researchgate.net Their structural similarity to naturally occurring purine (B94841) bases allows them to act as competitive inhibitors in various metabolic pathways.
Benzimidazole derivatives can interact with DNA through intercalation, where the planar benzimidazole ring inserts itself between the base pairs of the DNA double helix. nih.gov This interaction can disrupt DNA replication and transcription, ultimately leading to cell death. researchgate.net The binding of some benzimidazole derivatives to calf thymus DNA has been confirmed through fluorescence experiments, indicating a significant binding ability. researchgate.net Some derivatives have been shown to interact with DNA through a combination of intercalative and groove binding modes. nih.gov
Enzymes are another major target for benzimidazole derivatives. They have been shown to inhibit a variety of enzymes, including those crucial for cancer cell survival and proliferation. mdpi.com For instance, some derivatives act as inhibitors of kinases, which are key enzymes in cell signaling pathways that regulate cell growth and division. mdpi.comnih.govmdpi.com The inhibition of enzymes like carbonic anhydrase and urease by sulfonamide derivatives of benzimidazoles has also been reported. nih.gov
The ability of this compound derivatives to interact with and modulate the function of essential biological targets like DNA and enzymes underscores their therapeutic potential in various diseases, particularly cancer.
Topoisomerase Inhibition
Topoisomerases are essential enzymes that regulate the topology of DNA during replication, transcription, and other cellular processes. ebsco.comumed.pl They are critical for cell division, making them a key target for anticancer drugs. ebsco.com this compound derivatives have emerged as potent inhibitors of topoisomerases, contributing to their anticancer activity.
These compounds can inhibit topoisomerases through different mechanisms. umed.pl Some act as catalytic inhibitors, preventing the enzyme from carrying out its function. umed.pl Others act as topoisomerase poisons, stabilizing the complex formed between the enzyme and DNA, which leads to DNA strand breaks and subsequent cell death. umed.plnih.gov
For example, certain benzimidazole derivatives have been shown to inhibit both topoisomerase I and II. nih.gov The inhibition of topoisomerase II by benzimidazole-triazole hybrids has been demonstrated, with some compounds showing significant inhibitory activity. nih.gov The mechanism of action can involve intercalation between DNA bases, preventing the association of DNA with the enzyme, or direct interaction with the enzyme itself. nih.gov
The ability of this compound derivatives to target and inhibit topoisomerases highlights their potential as effective anticancer agents, as interference with these crucial enzymes can effectively halt the proliferation of rapidly dividing cancer cells. ebsco.com
Other Biological Activities
Beyond their anticancer properties, this compound and its derivatives exhibit a range of other significant biological activities.
Anti-inflammatory Properties
Several studies have highlighted the anti-inflammatory potential of this compound derivatives. researchgate.netnih.govnih.gov These compounds have been shown to inhibit key inflammatory mediators.
A series of 2-substituted benzimidazole derivatives were synthesized and evaluated for their anti-inflammatory potential. nih.gov Several of these compounds demonstrated significant inhibitory activity against cyclooxygenase (COX) enzymes, which are central to the inflammatory process. nih.gov In fact, some derivatives exhibited lower IC50 values than the standard anti-inflammatory drug ibuprofen. nih.gov The anti-inflammatory effect was further confirmed in vivo using a carrageenan-induced paw edema model in mice. nih.gov
The mechanism of anti-inflammatory action is believed to involve the modulation of various targets, including COX-1 and COX-2 enzymes, as well as other inflammatory mediators like aldose reductase and phospholipase A2. nih.gov The position and nature of substituents on the benzimidazole ring have been found to significantly influence the anti-inflammatory activity. nih.gov
Antioxidant Properties
This compound derivatives have also demonstrated notable antioxidant activities. nih.govresearchgate.netconnectjournals.com Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), is implicated in various diseases.
Novel benzimidazole derivatives have been synthesized and their ability to scavenge free radicals and inhibit lipid peroxidation has been evaluated. nih.govconnectjournals.com Some compounds showed significant effects in scavenging the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) and inhibiting NADPH-dependent lipid peroxidation in rat liver microsomes. nih.gov For instance, a compound bearing a quinoline (B57606) with an n-butyl chain showed comparable DPPH radical inhibition to the standard antioxidant butylated hydroxyanisole (BHA). connectjournals.com
The antioxidant properties of these derivatives make them promising candidates for mitigating cellular damage caused by oxidative stress.
Receptor Modulation (e.g., Cannabinoid Receptors)
Emerging research indicates that benzimidazole derivatives can modulate the activity of various receptors, including cannabinoid receptors (CB1 and CB2). nih.gov The endocannabinoid system is a crucial therapeutic target for a range of physiological and pathological conditions. csic.es
Benzimidazole derivatives have been shown to interact with cannabinoid receptors, suggesting their potential for therapeutic applications in pain management and neuroprotection. nih.govunimi.it The activation of CB2 receptors, which are primarily found in the immune system, can decrease neuroinflammation. unimi.itfrontiersin.org Positive allosteric modulators of cannabinoid receptors can enhance the activity of orthosteric agonists, potentially limiting adverse effects. unimi.it
The ability of these compounds to modulate cannabinoid receptors opens up new avenues for the development of therapies for a variety of disorders, including chronic pain and neurodegenerative diseases. frontiersin.orgimrpress.com
Data Tables
Table 1: Cytotoxic Activity of Benzimidazole Derivatives
| Compound | Cell Line | IC50 (µg/mL) | Reference |
| Compound 5 | MCF-7 | 17.8 ± 0.24 | nih.gov |
| Compound 5 | DU-145 | 10.2 ± 1.4 | nih.gov |
| Compound 5 | H69AR | 49.9 ± 0.22 | nih.gov |
| Compound 10 | MDA-MB-231, SKOV3, A549 | Comparable to doxorubicin | mdpi.comnih.gov |
| Compound 13 | MDA-MB-231, SKOV3, A549 | Comparable to doxorubicin | mdpi.comnih.gov |
Table 2: Anti-inflammatory Activity of Benzimidazole Derivatives
| Compound | Assay | Result | Reference |
| B2, B4, B7, B8 | Luminol-enhanced chemiluminescence | IC50 values lower than ibuprofen | nih.gov |
| Synthesized derivatives | Carrageenan-induced mice paw edema | Comparable anti-inflammatory effect to diclofenac (B195802) sodium | nih.gov |
Antihypertensive Properties
The renin-angiotensin system (RAS) is a key regulator of blood pressure, and its inhibition is a primary target for antihypertensive therapies. chalcogen.ro Angiotensin II receptor blockers (ARBs) are a major class of antihypertensive drugs that selectively antagonize the angiotensin II type 1 (AT1) receptor, thereby blocking the vasoconstrictive effects of angiotensin II. chalcogen.ronih.gov Several benzimidazole derivatives have been investigated as potential ARBs. researchgate.netnih.gov
Studies have shown that the substitution pattern on the benzimidazole ring is crucial for antihypertensive activity. For instance, a lipophilic linear alkyl group at the 2-position of the imidazole (B134444) ring (or a related heterocyclic ring like benzimidazole) is often required for potent antihypertensive activity, as it is believed to interact with a hydrophobic pocket of the AT1 receptor. nih.gov Specifically, derivatives with an n-butyl group at the 2-position have demonstrated significant antihypertensive effects. ntnu.no
In comparative studies, a benzimidazole derivative with an n-butyl group at the 2-position exhibited more potent and longer-lasting antihypertensive effects than the clinically used drug Losartan. ntnu.no This suggests that the length of the n-butyl chain is well-suited for interaction with the AT1 receptor. ntnu.no Further research has indicated that while the n-butyl group favors AT1 receptor affinity, some derivatives can still show a predominant affinity for the AT2 receptor. diva-portal.org The nature of the substituent on the indole (B1671886) moiety, when present, also influences the activity, with a 1,4-disubstituted indole group showing better activity than a 1,5-disubstituted one. ntnu.no
Table 2: Antihypertensive Activity of this compound Derivatives This table is interactive. You can sort and filter the data.
| Derivative Feature | Target Receptor | Observed Effect | Reference |
|---|---|---|---|
| n-Butyl group at position 2 | AT1 Receptor | Significant antihypertensive effects, more potent than Losartan | ntnu.no |
| 1,4-disubstituted indole group | AT1 Receptor | Better activity compared to 1,5-disubstituted indole | ntnu.no |
| n-Butyl chain | AT1 Receptor | Favors AT1 receptor affinity | diva-portal.org |
Antidiabetic Properties
Benzimidazole derivatives have emerged as a promising class of compounds in the search for new antidiabetic agents. hilarispublisher.comresearchgate.net Their mechanisms of action are diverse and target various pathways involved in glucose metabolism. One of the key mechanisms is the inhibition of enzymes such as α-amylase and α-glucosidase, which are responsible for the breakdown of carbohydrates in the digestive tract. ajol.info By inhibiting these enzymes, the rate of glucose absorption is slowed, leading to a reduction in postprandial hyperglycemia. ajol.info
Research has shown that the antidiabetic activity of these derivatives can be influenced by the nature of the alkyl group attached to the molecule. For instance, in a series of alkyl carbazole (B46965) compounds, which share structural similarities with certain benzimidazole derivatives, the inhibitory effect on alpha-amylase increased with the length of the alkyl chain. ajol.info Specifically, propyl and butyl carbazole derivatives showed inhibitory activity comparable to the standard drug Acarbose. ajol.info
Beyond enzyme inhibition, benzimidazole derivatives have been investigated as antagonists of the human glucagon (B607659) receptor and inhibitors of dipeptidyl peptidase IV (DPP-IV) and protein tyrosine phosphatase 1B (PTP-1B), all of which are important targets in the management of type 2 diabetes. hilarispublisher.com For example, certain substituted benzimidazole derivatives have shown inhibitory activity against both DPP-IV and PTP-1B. hilarispublisher.com The development of small molecule glucagon receptor antagonists is an active area of research, as elevated glucagon levels contribute to hyperglycemia in type 2 diabetes. hilarispublisher.com
Table 3: Antidiabetic Mechanisms of Benzimidazole Derivatives This table is interactive. You can sort and filter the data.
| Mechanism of Action | Target Enzyme/Receptor | Example of Active Derivatives | Reference |
|---|---|---|---|
| Inhibition of carbohydrate digestion | α-amylase, α-glucosidase | Alkyl carbazole compounds (propyl and butyl) | ajol.info |
| Glucagon receptor antagonism | Human Glucagon Receptor | Small molecule benzimidazole derivatives | hilarispublisher.com |
| Enzyme Inhibition | DPP-IV, PTP-1B | Substituted benzimidazole derivatives | hilarispublisher.com |
Structure-Activity Relationship (SAR) Studies for this compound Derivatives
Influence of Substituent Type and Position
The biological activity of benzimidazole derivatives is profoundly influenced by the type and position of substituents on the benzimidazole core. nih.govresearchgate.net This principle is central to the structure-activity relationship (SAR) of these compounds. For instance, in the context of antimicrobial activity, the presence of an electron-withdrawing halogen group, such as chlorine at the 5-position, can enhance the electronegativity of the molecule and improve its interaction with microbial enzymes. Conversely, the introduction of different functional groups at the 2-position can drastically alter the biological profile.
In the realm of antihypertensive agents targeting the AT1 receptor, a lipophilic linear alkyl group at the 2-position is a key determinant of activity. nih.gov While an n-butyl group is often favorable, other small, bulky groups like isopropyl or tert-butyl at the same position can shift the selectivity towards the AT2 receptor. diva-portal.org The position of substituents on other parts of the molecule, such as an attached indole ring, also plays a critical role. A 1,4-disubstituted indole moiety, for example, has been shown to confer better antihypertensive activity than a 1,5-disubstituted one. ntnu.no
Furthermore, the nature of the substituent can impact the compound's metabolic stability. For example, a trifluoromethyl group can confer resistance to metabolic degradation, thereby enhancing the potency of the compound. These examples underscore the intricate relationship between the specific placement and chemical nature of substituents and the resulting biological activity of this compound derivatives.
Role of the Butyl Group in Lipophilicity and Biological Interactions
The butyl group attached to the nitrogen atom of the benzimidazole ring plays a crucial role in modulating the molecule's physicochemical properties, particularly its lipophilicity. smolecule.com Lipophilicity is a critical factor that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its ability to interact with biological targets. The addition of a butyl group increases the molecule's lipophilicity, which can enhance its ability to cross cell membranes and interact with hydrophobic pockets within target proteins. smolecule.com
In the context of antihypertensive activity, the n-butyl chain at the 2-position of benzimidazole derivatives is thought to interact favorably with a lipophilic pocket on the AT1 receptor. chalcogen.rontnu.no This hydrophobic interaction is a key contributor to the binding affinity and antagonist activity of these compounds. The length and conformation of the alkyl chain are critical, with the n-butyl group often providing a good balance for optimal receptor binding. ntnu.no
Future Research Directions and Translational Perspectives
Development of N-Butylbenzimidazole-Based Lead Compounds for Drug Discovery
The benzimidazole (B57391) scaffold is a privileged structure in medicinal chemistry, found in numerous pharmacologically active agents. nih.govmdpi.com this compound itself is being explored as a lead compound—a chemical starting point for the development of new drugs. smolecule.comwikipedia.org Its derivatives have shown potential antiviral, antimicrobial, and antitumor activities. nih.govnih.gov The focus of future research is on synthesizing and evaluating new analogs to optimize potency and selectivity for specific biological targets.
The strategic modification of the this compound structure is a key area of investigation. For instance, the synthesis of various N-alkyl 2-benzylthiomethyl-1H-benzimidazole derivatives has been undertaken to explore their antibacterial potential. gsconlinepress.com In one study, while N-butyl substitution was part of a broader series, other N-alkylated derivatives showed significant bacteriostatic effects against strains like S. aureus and E. coli. gsconlinepress.com Further research aims to build on these findings by creating libraries of this compound derivatives and screening them against a wide range of pathogens and cancer cell lines. nih.govmdpi.com The goal is to identify compounds with improved therapeutic profiles, which involves optimizing the structure to enhance binding to target enzymes or receptors while minimizing off-target effects. nih.govresearchgate.net
Table 1: Investigated Biological Activities of Benzimidazole Derivatives
| Biological Activity | Research Focus | Reference |
|---|---|---|
| Antiviral | Development of lead compounds against various viral strains. | smolecule.comnih.govnih.gov |
| Antimicrobial | Inhibition of bacterial growth and development of new antibacterial agents. | smolecule.comgsconlinepress.comresearchgate.net |
| Antitumor | Preliminary investigations into anticancer properties for oncological applications. | smolecule.comnih.govnih.gov |
Exploration of Novel Catalytic Systems Incorporating this compound
This compound is proving to be a valuable component in the design of novel catalytic systems. Its structural features allow it to function as a platform for creating ionic liquids and other catalysts with unique properties. smolecule.com For example, it can be used to synthesize Brønsted acidic ionic liquids, which are employed in various catalytic processes in organic synthesis. smolecule.com
Research has demonstrated the utility of this compound in specific catalytic reactions. One notable example is the development of a this compound-2-phenylboronic acid sodium hydroxide (B78521) complex, which shows excellent catalytic activity in promoting aldol (B89426) addition and condensation reactions in water. sigmaaldrich.com Additionally, this compound has been used as a precursor to synthesize PEPPSI-type (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) palladium complexes, which are effective catalysts for reactions such as Fischer esterification. researchgate.net Future work in this area will likely focus on designing more sophisticated catalysts where the this compound moiety is integrated into metal-organic frameworks (MOFs) or supported on solid matrices to create highly active and recyclable heterogeneous catalysts for sustainable chemical production. aaqr.orgtue.nl
Advancements in this compound-Enabled Materials for Energy and Sensing
The unique chemical properties of this compound and its polymers are being harnessed to develop advanced materials for energy and sensing applications. routledge.comtaylorfrancis.com In the field of renewable energy, this compound has been investigated as a key component in electrolytes for dye-sensitized solar cells (DSSCs). smolecule.com Its inclusion in the electrolyte formulation has been shown to improve charge transfer capabilities within the cell, which can lead to higher energy conversion efficiencies. smolecule.comgoogle.commdpi.com Future research aims to optimize the electrolyte composition and potentially incorporate this compound derivatives into solid-state electrolytes to enhance the stability and performance of next-generation solar cells. mdpi.com
In the realm of chemical sensing, poly(N-butyl benzimidazole) (PBBI) has been successfully used to create a novel, enzyme-free biosensor. osti.govnih.gov A PBBI-modified gold electrode was developed for the electrochemical detection of hydrogen peroxide. osti.govnih.gov The mechanism relies on the oxidation of PBBI to PBBI N-oxide in the presence of hydrogen peroxide, which can be measured electrochemically. osti.govnih.gov This sensor demonstrated a wide linear detection range and high sensitivity, which could be further enhanced by modifying the surface morphology of the electrode. osti.govnih.gov Ongoing research is focused on expanding the application of PBBI-based sensors to detect other biologically and environmentally important analytes and improving their selectivity and long-term stability. researchgate.net
Table 2: this compound in Energy and Sensing Applications
| Application Area | Role of this compound | Key Findings | Reference |
|---|---|---|---|
| Dye-Sensitized Solar Cells (DSSCs) | Electrolyte additive | Improves charge transfer capabilities, potentially increasing cell efficiency. | smolecule.comgoogle.commdpi.com |
| Chemical Sensing | Polymer backbone (PBBI) for an enzyme-free biosensor | Enables electrochemical detection of hydrogen peroxide with high sensitivity. | osti.govnih.govresearchgate.net |
Integration of Computational and Experimental Methodologies for Predictive Research
The synergy between computational modeling and experimental validation is accelerating research into this compound and its derivatives. nih.govresearchgate.net Density Functional Theory (DFT) has been extensively used to investigate the structural and electronic properties of this compound. nih.govnih.gov These computational studies, often performed at the B3LYP/6-311++G(d,p) level of theory, have successfully predicted molecular parameters like bond lengths and angles that show excellent agreement with experimental data. nih.govresearchgate.net
Computational methods such as molecular electrostatic potential (MEP) maps, frontier molecular orbital (HOMO-LUMO) analysis, and Natural Bond Orbital (NBO) analysis provide deep insights into the molecule's reactivity, stability, and non-covalent interactions. nih.govnih.gov For example, MEP maps can identify nucleophilic and electrophilic regions, guiding the design of new derivatives for specific interactions, such as with biological macromolecules. vulcanchem.com This predictive power is crucial for rational drug design, allowing researchers to screen virtual libraries of this compound analogs and prioritize the synthesis of candidates with the highest potential for desired biological activity. mdpi.comvulcanchem.com Future efforts will focus on refining these computational models and applying them to more complex systems, such as predicting the behavior of this compound-based materials in devices or their interaction with complex biological environments. nih.gov
Therapeutic Applications of this compound-Based Cubosomal Hydrogels
A promising new frontier is the use of this compound derivatives in advanced drug delivery systems, specifically cubosomal hydrogels. nih.gov Cubosomes are nanoparticles of liquid crystalline phases that can encapsulate hydrophilic, lipophilic, and amphiphilic drugs, offering sustained release and enhanced skin penetration. rsc.orgnih.goviajps.com When dispersed in a hydrogel matrix, they form a "cubogel" suitable for topical applications. rsc.orgsemanticscholar.org
A recent study highlighted the potential of this platform by synthesizing a series of N-alkylated benzimidazoles, including this compound, and incorporating a selected derivative (1-benzyl-1-benzimidazole) into a cubosomal hydrogel for treating burn wounds. researchgate.netrsc.org The optimized cubogel formulation demonstrated high drug entrapment efficiency and sustained drug release over 24 hours. rsc.orgresearchgate.net In vivo studies on animal models showed that the cubogel significantly promoted wound healing and contraction, outperforming commercially available creams without causing irritation. nih.govresearchgate.net These findings suggest that this compound and its analogs, when formulated as cubosomal hydrogels, could offer a highly effective platform for the topical treatment of burns and potentially other skin infections and conditions. nih.govresearchgate.netnih.gov Future research is expected to explore the loading of different this compound derivatives into cubogels and evaluate their efficacy in various therapeutic contexts, potentially leading to clinical trials. nih.govresearchgate.net
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing N-butylbenzimidazole derivatives, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically follows the Phillips reaction, involving condensation of o-phenylenediamine with carboxylic acids (e.g., formic acid) under acidic conditions . For N-alkylation (e.g., introducing the butyl group), methods like alkylation of benzimidazole precursors with butyl halides or Mitsunobu reactions are employed. Reaction parameters such as temperature (80–120°C), solvent polarity (e.g., DMF or ethanol), and catalyst choice (e.g., p-toluenesulfonic acid) critically affect yield. For example, prolonged heating (>12 hours) may improve cyclization but risk side reactions .
Q. How can researchers confirm the structural integrity and purity of N-butylbenzimidazole derivatives post-synthesis?
- Methodological Answer : Analytical techniques include:
- Thin-layer chromatography (TLC) : Monitor reaction progress and purity using silica gel plates with UV visualization .
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR spectra confirm substitution patterns (e.g., butyl chain integration at δ ~0.8–1.6 ppm for CH₃ groups) .
- High-resolution mass spectrometry (HRMS) : Validate molecular ion peaks matching theoretical masses .
- Melting point analysis : Compare observed values with literature data to assess crystallinity and impurities .
Advanced Research Questions
Q. What strategies optimize the pharmacological activity of N-butylbenzimidazole derivatives in anticancer or antimicrobial studies?
- Methodological Answer :
- Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., electron-withdrawing groups at C-2 or C-5 positions) to enhance bioactivity. For example, halogenation (Cl, Br) often improves membrane permeability .
- In silico modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins like tubulin or bacterial DNA gyrase .
- In vitro assays : Prioritize derivatives with IC₅₀ values <10 µM in MTT assays (for cytotoxicity) or MIC values <5 µg/mL in broth microdilution (for antimicrobial activity) .
Q. How should researchers address contradictory data in biological evaluations of N-butylbenzimidazole analogs?
- Methodological Answer :
- Validate assay reproducibility : Repeat experiments with independent replicates and standardized protocols (e.g., cell passage number, incubation time) .
- Cross-validate models : Compare results across multiple assays (e.g., in vitro enzymatic inhibition vs. ex vivo tissue models) .
- Control for confounding factors : Ensure purity (>95% by HPLC) and stability (e.g., assess compound degradation under assay conditions via LC-MS) .
Q. What advanced methodologies are used to study the metabolic stability and toxicity of N-butylbenzimidazole derivatives?
- Methodological Answer :
- Hepatocyte microsomal assays : Incubate compounds with human liver microsomes (HLMs) to estimate metabolic half-life (t₁/₂) and identify cytochrome P450-mediated metabolites via LC-MS/MS .
- AMES test : Screen for mutagenicity using Salmonella typhimurium strains TA98/TA100 .
- In vivo pharmacokinetics : Administer derivatives to rodent models and measure plasma concentration-time profiles (Cmax, AUC) .
Data Analysis and Interpretation
Q. How can researchers statistically analyze dose-response relationships in N-butylbenzimidazole bioactivity studies?
- Methodological Answer :
- Nonlinear regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism to calculate EC₅₀/IC₅₀ values .
- ANOVA with post-hoc tests : Compare treatment groups (e.g., Tukey’s test for multiple comparisons) .
- Correlation analysis : Link structural descriptors (e.g., logP, polar surface area) to bioactivity using Pearson/Spearman coefficients .
Q. What computational tools are recommended for predicting the physicochemical properties of N-butylbenzimidazole derivatives?
- Methodological Answer :
- SwissADME : Predict logP, solubility, and drug-likeness (Lipinski’s Rule of Five) .
- MOLINSPIRATION : Calculate bioactivity scores for key targets (GPCRs, kinases) .
- Gaussian software : Perform DFT calculations to optimize geometries and estimate electronic properties (e.g., HOMO-LUMO gaps) .
Ethical and Methodological Considerations
Q. What ethical guidelines apply to preclinical studies involving N-butylbenzimidazole derivatives?
- Methodological Answer :
- IACUC approval : Ensure animal studies comply with the 3Rs (Replacement, Reduction, Refinement) .
- Data transparency : Share raw datasets via repositories like Zenodo, adhering to FAIR principles .
- Conflict of interest disclosure : Declare funding sources (e.g., academic grants vs. industry partnerships) in publications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
